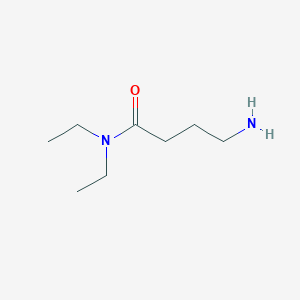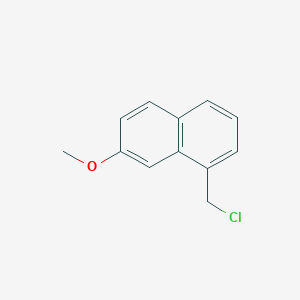
FMOC-(FMOCHMB)PHE-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FMOC-(FMOCHMB)PHE-OH is a compound used in peptide synthesis . The FMOC group, or 9-fluorenylmethyloxycarbonyl group, is a protective group often used in solid-phase peptide synthesis . The Hmb protection of amide bonds has been shown to inhibit aggregation of “difficult” peptides during FMOC SPPS, thereby leading to products of increased purity .
Synthesis Analysis
This compound is used in FMOC solid-phase peptide synthesis . The synthesis process involves the protection of amide bonds using the Hmb group, which helps inhibit the aggregation of difficult peptides . This leads to products of increased purity .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 745.82 g/mol . The compound’s empirical formula is C47H39NO8 .Chemical Reactions Analysis
In the context of peptide synthesis, this compound undergoes reactions that involve the protection and deprotection of amide bonds . The Hmb protection of amide bonds inhibits the aggregation of difficult peptides, leading to products of increased purity .Physical And Chemical Properties Analysis
This compound is a white to slight yellow to beige powder . Its assay (HPLC, area%) is ≥ 97.0% (a/a) .Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for FMOC-(FMOCHMB)PHE-OH involves the protection of the amino and carboxylic acid groups, followed by the coupling of the protected amino acid with the FMOCHMB moiety, and finally deprotection of the amino and carboxylic acid groups.", "Starting Materials": [ "FMOCHMB", "FMOC-PHE-OH", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Triisopropylsilane (TIPS)", "Trifluoroacetic acid (TFA)", "Tetrahydrofuran (THF)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Protection of the carboxylic acid group of FMOC-PHE-OH with DCC and NHS in DMF to form FMOC-PHE-NHS", "Protection of the amino group of FMOCHMB with TIPS in THF to form TIPS-FMOCHMB", "Coupling of TIPS-FMOCHMB with FMOC-PHE-NHS in DMF using DIPEA as a base to form TIPS-FMOCHMB-FMOC-PHE-NHS", "Deprotection of the amino group of TIPS-FMOCHMB-FMOC-PHE-NHS with TFA in DCM to form TFA-TIPS-FMOCHMB-FMOC-PHE", "Deprotection of the carboxylic acid group of TFA-TIPS-FMOCHMB-FMOC-PHE with NaHCO3 in methanol to form TFA-TIPS-FMOCHMB-PHE-OH", "Deprotection of the TIPS group of TFA-TIPS-FMOCHMB-PHE-OH with HCl in THF to form FMOC-(FMOCHMB)PHE-OH", "Purification of FMOC-(FMOCHMB)PHE-OH by column chromatography using ethyl acetate and water as eluents" ] } | |
Número CAS |
148515-88-2 |
Fórmula molecular |
C47H39NO8 |
Peso molecular |
745.81 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149653.png)